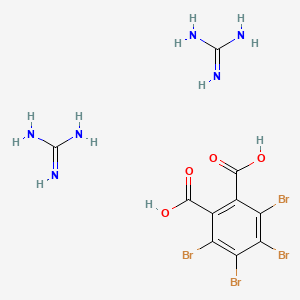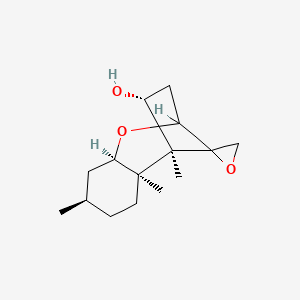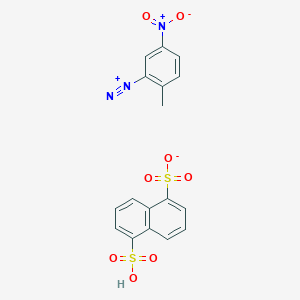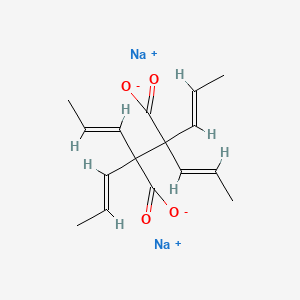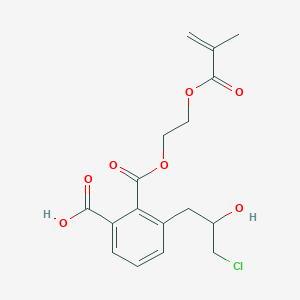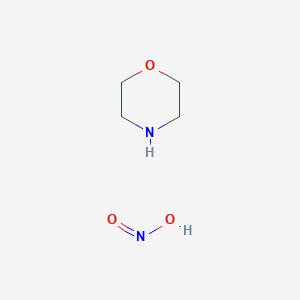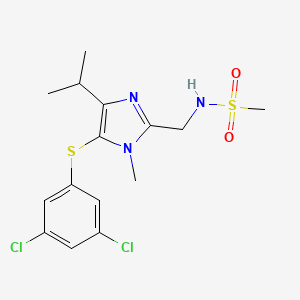
Diisopropyl L-aspartate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisopropyl L-aspartate hydrochloride is a chemical compound with the molecular formula C10H20ClNO4. It is a derivative of L-aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is often used in various scientific research applications due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diisopropyl L-aspartate hydrochloride can be synthesized through the esterification of L-aspartic acid with isopropanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The resulting diisopropyl L-aspartate is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Diisopropyl L-aspartate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Diisopropyl L-aspartate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in studies related to amino acid metabolism and enzyme activity.
Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.
Industry: The compound is utilized in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of diisopropyl L-aspartate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. It may also interact with cellular receptors, modulating signaling pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-aspartic acid: The parent compound of diisopropyl L-aspartate hydrochloride, involved in protein biosynthesis.
Di-tert-butyl L-aspartate hydrochloride: Another ester derivative of L-aspartic acid with different steric properties.
L-glutamic acid diisopropyl ester hydrochloride: A similar compound with an additional methylene group in the side chain.
Uniqueness
This compound is unique due to its specific ester groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in research and industry, differentiating it from other similar compounds.
Eigenschaften
CAS-Nummer |
85391-04-4 |
|---|---|
Molekularformel |
C10H20ClNO4 |
Molekulargewicht |
253.72 g/mol |
IUPAC-Name |
(3S)-4-oxo-3-(propan-2-ylamino)-4-propan-2-yloxybutanoic acid;hydrochloride |
InChI |
InChI=1S/C10H19NO4.ClH/c1-6(2)11-8(5-9(12)13)10(14)15-7(3)4;/h6-8,11H,5H2,1-4H3,(H,12,13);1H/t8-;/m0./s1 |
InChI-Schlüssel |
NBZZAYQRIFMJSH-QRPNPIFTSA-N |
Isomerische SMILES |
CC(C)N[C@@H](CC(=O)O)C(=O)OC(C)C.Cl |
Kanonische SMILES |
CC(C)NC(CC(=O)O)C(=O)OC(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


